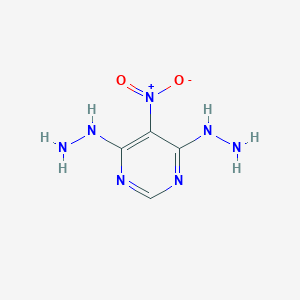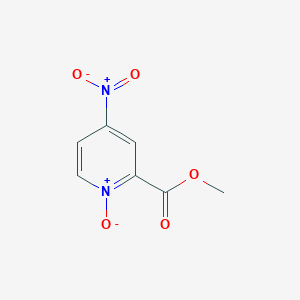
1,2-Dimethylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylpyridin-1-ium (DMP) is a heterocyclic organic compound with the chemical formula C7H10N+. It is a positively charged ion that is used in various scientific research applications. DMP is a pyridinium derivative that is synthesized by different methods.
作用机制
1,2-Dimethylpyridin-1-ium acts as a Lewis acid and a Bronsted acid. It can form a stable complex with metal ions, which can activate various organic substrates. The activation of organic substrates by 1,2-Dimethylpyridin-1-ium can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. 1,2-Dimethylpyridin-1-ium can also act as a proton donor, which can facilitate the deprotonation of organic substrates.
生化和生理效应
1,2-Dimethylpyridin-1-ium has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. 1,2-Dimethylpyridin-1-ium has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, 1,2-Dimethylpyridin-1-ium has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
1,2-Dimethylpyridin-1-ium has several advantages for lab experiments. It is easy to handle and store, and it is relatively stable under normal laboratory conditions. 1,2-Dimethylpyridin-1-ium is also readily available and inexpensive. However, 1,2-Dimethylpyridin-1-ium has some limitations for lab experiments. It is highly hygroscopic, which can lead to the formation of a sticky residue. Additionally, 1,2-Dimethylpyridin-1-ium can be toxic and irritating to the skin and eyes, so proper safety precautions should be taken when handling it.
未来方向
There are several future directions for research on 1,2-Dimethylpyridin-1-ium. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. Another direction is to investigate its potential as a catalyst for new chemical reactions. Additionally, more research is needed to understand the mechanism of action of 1,2-Dimethylpyridin-1-ium and its interactions with various organic substrates.
Conclusion:
In conclusion, 1,2-Dimethylpyridin-1-ium is a heterocyclic organic compound that has various scientific research applications. It is synthesized by different methods and acts as a Lewis acid and a Bronsted acid. 1,2-Dimethylpyridin-1-ium has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1,2-Dimethylpyridin-1-ium, including its potential as a therapeutic agent and a catalyst for new chemical reactions.
合成方法
1,2-Dimethylpyridin-1-ium can be synthesized by various methods, including the reaction of 2-methylpyridine with methyl iodide, the reaction of 2-methylpyridine with dimethyl sulfate, or the reaction of 2-methylpyridine with methyl triflate. The reaction of 2-methylpyridine with methyl iodide is the most commonly used method for synthesizing 1,2-Dimethylpyridin-1-ium.
科学研究应用
1,2-Dimethylpyridin-1-ium is widely used in scientific research as a catalyst, ligand, and reagent. It is used in various chemical reactions, such as the preparation of esters, amides, and ketones. 1,2-Dimethylpyridin-1-ium is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry. Additionally, 1,2-Dimethylpyridin-1-ium is used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction.
属性
IUPAC Name |
1,2-dimethylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZDENILBZKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275712 |
Source


|
| Record name | N-methyl-2-picolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpyridin-1-ium | |
CAS RN |
18241-33-3 |
Source


|
| Record name | N-methyl-2-picolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














